molecular formula C23H20N4O3 B160856 Aurora Kinase Inhibitor II CAS No. 331770-21-9

Aurora Kinase Inhibitor II

Cat. No.: B160856
CAS No.: 331770-21-9
M. Wt: 400.4 g/mol
InChI Key: IMYVCWQAHSYYOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aurora Kinase Inhibitor II primarily targets the Aurora kinases, a family of serine/threonine kinases essential for the onset and progression of mitosis . The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) . AURKA promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . AURKB and AURKC are chromosome-passenger complex proteins, crucial for chromosome binding to kinetochores and segregation of chromosomes .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. This inhibition disrupts the normal function of the Aurora kinases, leading to a failure in the regulation of mitosis . For instance, the inhibition of AURKA prevents the promotion of centrosome maturation and mitotic spindle assembly, which are necessary for the G2/M transition .

Biochemical Pathways

The inhibition of Aurora kinases affects several biochemical pathways. These kinases play a key role in the control of mitosis . They are involved in crucial checkpoint regulation pathways such as spindle assembly checkpoint, alignment of metaphase chromosomes, and chromosomal biorientation . Therefore, the inhibition of these kinases can lead to the disruption of these pathways, affecting the normal cell cycle and leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound is still under investigation. It has been reported that the compound azd2811, a potent and selective inhibitor of aurora b kinase, has shown sustained drug exposure for several days post-dose . This suggests that this compound may also have similar ADME properties, but further studies are needed to confirm this.

Result of Action

The inhibition of Aurora kinases by this compound leads to a dramatic increase in chromosome number, modification of the cell cycle, and induction of apoptosis . This results in the inhibition of tumor growth in various cancer models . For instance, the combination of radiation and an AURKA inhibitor increased DNA damage and apoptosis and decreased MYCN protein levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the cellular and subcellular localization of Aurora kinases can affect the efficacy of the inhibitor . Moreover, the expression of Aurora kinases can vary among different types of cells, which can also influence the inhibitor’s action

Biochemical Analysis

Biochemical Properties

Aurora Kinase Inhibitor II interacts with Aurora kinases, specifically Aurora A and Aurora B, which play crucial roles in mitosis . The inhibitor binds to the ATP-binding pocket of these kinases, leading to diminished kinase activity . This interaction disrupts the normal function of Aurora kinases, including their role in promoting centrosome maturation, chromosome alignment, and segregation .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on cell division. By inhibiting Aurora kinases, the compound disrupts the normal progression of mitosis . This can lead to cell cycle arrest, preventing cancer cells from proliferating . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with Aurora kinases. The inhibitor binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates . This can lead to changes in gene expression and disrupt the normal function of proteins regulated by Aurora kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the inhibitor has been shown to cause accumulation of tumor cells in mitosis with high expression of antigen-presentation genes over time . Information on the product’s stability and degradation over time is currently limited.

Metabolic Pathways

This compound is involved in the regulation of mitotic processes, which are part of the cell cycle metabolic pathway . The inhibitor interacts with Aurora kinases, which are enzymes that play a key role in this pathway .

Subcellular Localization

This compound targets Aurora kinases, which have distinct subcellular localizations. Aurora A is associated with centrosomes and spindle poles, while Aurora B is a chromosomal passenger protein . Therefore, the inhibitor is likely to localize to these subcellular compartments where its targets reside.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aurora kinase inhibitor II typically involves multi-step organic synthesis. . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Aurora kinase inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various derivatives with altered biological activity .

Scientific Research Applications

Aurora kinase inhibitor II has a wide range of applications in scientific research:

Properties

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYVCWQAHSYYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425012
Record name Aurora Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331770-21-9
Record name Aurora kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurora Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AURORA KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Aurora Kinase Inhibitor II in the context of prostate cancer cells?

A1: While the exact mechanism of this compound is not detailed in these studies, it is used as a tool to inhibit Aurora Kinases. Aurora Kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, particularly in mitosis. [, , ] Overexpression of these kinases is often observed in various cancers, including prostate cancer, and is associated with aggressive tumor behavior. By inhibiting Aurora Kinases, this compound likely disrupts cell division and proliferation in prostate cancer cells.

Q2: What role does RALA play in prostate cancer, and how is it relevant to the research on this compound?

A2: The studies identify RALA, a member of the Ras superfamily, as a direct target of miR-331-3p. [, , ] RALA expression is found to be elevated in prostate cancer and correlates with higher Gleason grades, indicating a potential role in tumor progression. The research demonstrates that downregulating RALA, either through miR-331-3p overexpression or siRNAs, inhibits prostate cancer cell proliferation and migration. Furthermore, combining siRALA with this compound also shows synergistic effects in reducing colony formation, further supporting RALA as a potential therapeutic target in prostate cancer.

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